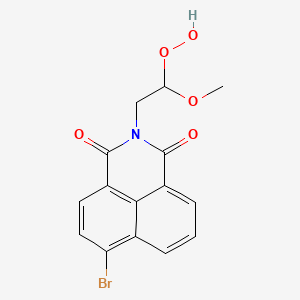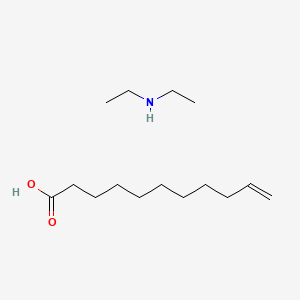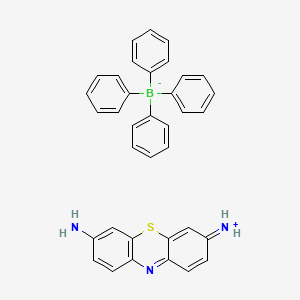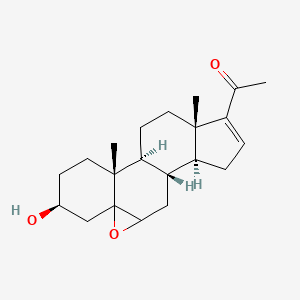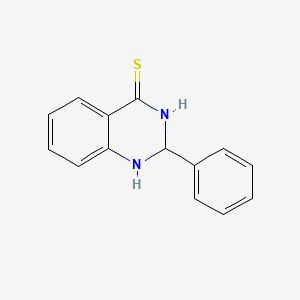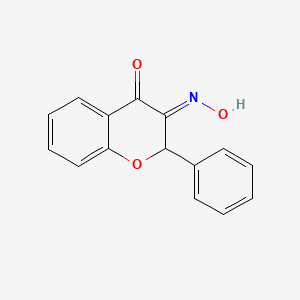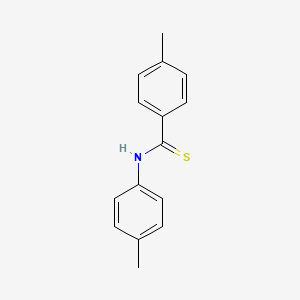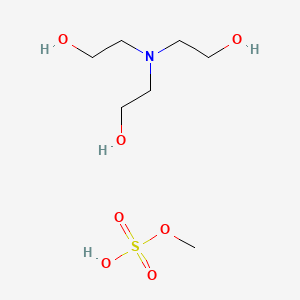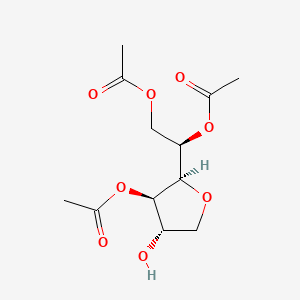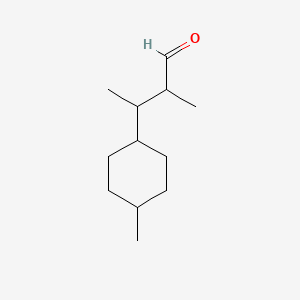
alpha,beta,4-Trimethylcyclohexanepropionaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha,beta,4-Trimethylcyclohexanepropionaldehyde: is an organic compound with the molecular formula C12H22O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is used in various industrial applications, including as an intermediate in the synthesis of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha,beta,4-Trimethylcyclohexanepropionaldehyde typically involves the hydrogenation of this compound precursors under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale hydrogenation processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The process involves the use of specialized equipment to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: alpha,beta,4-Trimethylcyclohexanepropionaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce the corresponding alcohol.
Substitution: Substitution reactions can occur with nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: alpha,beta,4-Trimethylcyclohexanepropionaldehyde is used as a building block in organic synthesis. It serves as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of aldehydes on cellular processes. It is also employed in the development of new biochemical assays.
Medicine: this compound is investigated for its potential therapeutic applications. It is studied for its role in modulating biological pathways and its potential as a drug candidate.
Industry: In industrial applications, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. It is valued for its unique odor profile and chemical reactivity.
Wirkmechanismus
The mechanism of action of alpha,beta,4-Trimethylcyclohexanepropionaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
- alpha,beta,4-Trimethylcyclohexanepropanal
- alpha,beta,4-Trimethylcyclohexanepropanol
- alpha,beta,4-Trimethylcyclohexanepropionic acid
Comparison: alpha,beta,4-Trimethylcyclohexanepropionaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
85099-34-9 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
2-methyl-3-(4-methylcyclohexyl)butanal |
InChI |
InChI=1S/C12H22O/c1-9-4-6-12(7-5-9)11(3)10(2)8-13/h8-12H,4-7H2,1-3H3 |
InChI-Schlüssel |
MJRWVWFGCVLPOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C(C)C(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


